Cas no 1804948-08-0 (2-Amino-6-(difluoromethyl)-3-fluoro-4-methylpyridine)

2-Amino-6-(difluoromethyl)-3-fluoro-4-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-6-(difluoromethyl)-3-fluoro-4-methylpyridine
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- Inchi: 1S/C7H7F3N2/c1-3-2-4(6(9)10)12-7(11)5(3)8/h2,6H,1H3,(H2,11,12)
- InChI Key: QHSYKOKCUXWWSL-UHFFFAOYSA-N
- SMILES: FC1=C(N)N=C(C(F)F)C=C1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 154
- Topological Polar Surface Area: 38.9
- XLogP3: 1.6
2-Amino-6-(difluoromethyl)-3-fluoro-4-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023030246-500mg |
2-Amino-6-(difluoromethyl)-3-fluoro-4-methylpyridine |
1804948-08-0 | 97% | 500mg |
$1,009.40 | 2022-04-01 | |
Alichem | A023030246-1g |
2-Amino-6-(difluoromethyl)-3-fluoro-4-methylpyridine |
1804948-08-0 | 97% | 1g |
$1,663.20 | 2022-04-01 |
2-Amino-6-(difluoromethyl)-3-fluoro-4-methylpyridine Related Literature
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
Additional information on 2-Amino-6-(difluoromethyl)-3-fluoro-4-methylpyridine
2-Amino-6-(difluoromethyl)-3-fluoro-4-methylpyridine: A Comprehensive Overview
2-Amino-6-(difluoromethyl)-3-fluoro-4-methylpyridine (CAS No. 1804948-08-0) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the pyridine family, a class of heterocyclic aromatic compounds that are widely studied due to their unique electronic properties and versatile reactivity. The difluoromethyl and fluoro substituents on the pyridine ring contribute to its distinct chemical behavior, making it a valuable building block in modern synthetic chemistry.
Recent advancements in synthetic methodology have enabled the efficient synthesis of 2-amino-6-(difluoromethyl)-3-fluoro-4-methylpyridine, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the yield and purity of the compound but also reduce the environmental footprint of its production process. The amino group at position 2 plays a critical role in its reactivity, facilitating nucleophilic substitution and condensation reactions that are essential for constructing complex molecular architectures.
In the pharmaceutical industry, 2-amino-6-(difluoromethyl)-3-fluoro-4-methylpyridine has shown promise as a lead compound for drug discovery. Its ability to act as a bioisostere for other nitrogen-containing heterocycles makes it an attractive candidate for developing novel therapeutic agents. For instance, researchers have explored its potential as an anti-inflammatory agent by modifying its substituents to enhance bioavailability and reduce toxicity. The difluoromethyl group has been implicated in modulating the compound's pharmacokinetic properties, making it a valuable tool in medicinal chemistry.
The agricultural sector has also benefited from the unique properties of this compound. Studies have demonstrated that 2-amino-6-(difluoromethyl)-3-fluoro-4-methylpyridine exhibits potent pesticidal activity against a variety of crop pests. Its ability to disrupt insect nervous systems through selective inhibition of key enzymes has positioned it as a potential alternative to conventional pesticides, which often face resistance issues. Furthermore, the fluoro substituent contributes to its stability under environmental conditions, ensuring prolonged efficacy in field applications.
From a materials science perspective, this compound has been investigated for its potential in organic electronics. The pyridine ring's aromaticity and electron-withdrawing groups such as the difluoromethyl and fluoro substituents make it suitable for constructing semiconducting materials with tailored electronic properties. Recent research has focused on incorporating this compound into organic field-effect transistors (OFETs), where it has shown remarkable charge transport characteristics. Such applications highlight its versatility across multiple disciplines.
The synthesis of 2-amino-6-(difluoromethyl)-3-fluoro-4-methylpyridine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic strategies. The introduction of the difluoromethyl group typically requires precise control over reaction conditions to ensure high regioselectivity. Similarly, the placement of the fluoro substituent at position 3 is critical for achieving the desired stereochemical outcomes. These challenges have been addressed through innovative approaches such as directed metallation and enantioselective catalysis.
Looking ahead, the continued exploration of 2-amino-6-(difluoromethyl)-3-fluoro-4-methylpyridine is expected to yield further breakthroughs in its application across diverse industries. Its unique combination of electronic properties and functional groups positions it as a key player in the development of next-generation materials and therapeutic agents. As research into this compound progresses, it is anticipated that new insights will emerge, unlocking even greater potential for its use in addressing global challenges in health, agriculture, and technology.
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